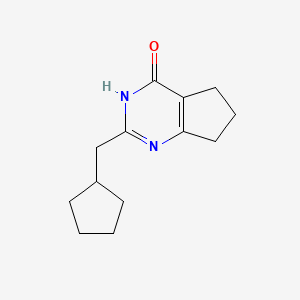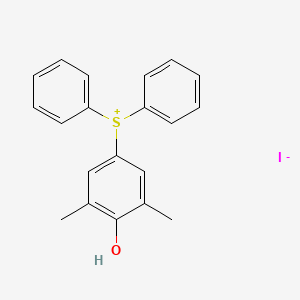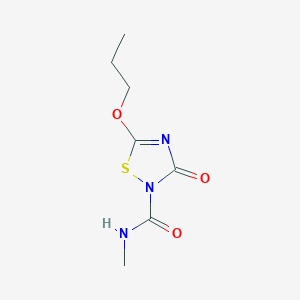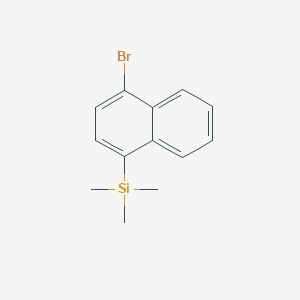
(4-Bromonaphthalen-1-yl)trimethylsilane
Overview
Description
(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to a naphthalene ring and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-1-yl)trimethylsilane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
(4-Bromonaphthalen-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Another organosilicon compound with similar reactivity but different structural features.
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions, similar to (4-Bromonaphthalen-1-yl)trimethylsilane.
Uniqueness
This compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic characteristics.
Properties
Molecular Formula |
C13H15BrSi |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI Key |
CLGFGUHMWWZOPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8536558.png)
![2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline](/img/structure/B8536569.png)
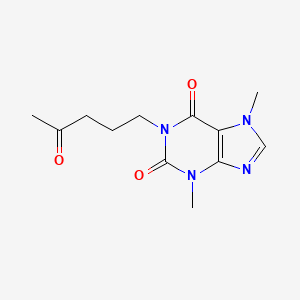
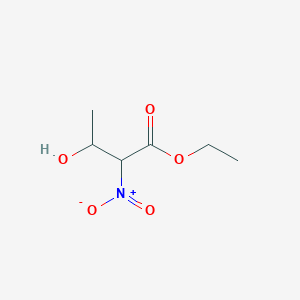
![N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine](/img/structure/B8536581.png)
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)
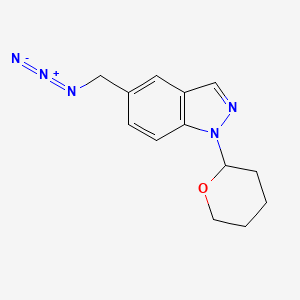
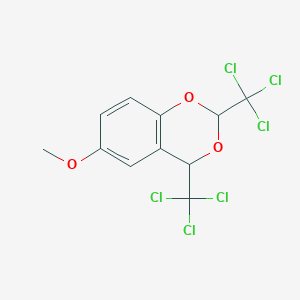
![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)
![1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-n-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-](/img/structure/B8536618.png)
![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)
